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Compound of Interest

2,4-Dibromo-5-
Compound Name:
hydroxybenzaldehyde

cat. No.: B1308521

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2,4-Dibromo-
5-hydroxybenzaldehyde (C7H4Br20:z), a key intermediate in pharmaceutical synthesis. The
document is intended for researchers, scientists, and professionals in drug development,
offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics.

Core Spectral Data Summary

The structural elucidation of 2,4-Dibromo-5-hydroxybenzaldehyde is supported by a
combination of spectroscopic techniques. The following tables summarize the key quantitative
data obtained from *H NMR, 3C NMR, IR, and Mass Spectrometry.

Table 1: *H NMR Spectral Data of 2,4-Dibromo-5-hydroxybenzaldehyde

Chemical Shift (8) ppm Multiplicity Assignment
10.21 S 1H, CHO
9.58 S 1H, OH

7.81 S 1H, Ar-H

7.47 S 1H, Ar-H
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Solvent: CDCIs/DMSO-ds, Spectrometer Frequency: 300 MHz

Table 2: 13C NMR Spectral Data of 2,4-Dibromo-5-hydroxybenzaldehyde

Chemical Shift (d) ppm Assignment
191.1 C=0

157.0 C-OH

133.8 C-Br

123.0 Ar-CH

117.7 C-Br

115.2 Ar-CH

114.8 C-CHO

Solvent: CDCIs/DMSO-ds, Spectrometer Frequency: 75.5 MHz

Table 3: Infrared (IR) Spectral Data of 2,4-Dibromo-5-hydroxybenzaldehyde

Wavenumber (cm—?)

Interpretation

~3400 O-H stretch (broad)
~3100 Ar C-H stretch

~2850, ~2750 Aldehyde C-H stretch
~1670 C=0 stretch (aldehyde)
~1580, ~1470 Ar C=C stretch

~1200 C-O stretch

~700-800 C-Br stretch

Note: The IR data is based on typical values for similar structures and awaits experimental

verification for this specific molecule.
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Table 4: Mass Spectrometry (MS) Data of 2,4-Dibromo-5-hydroxybenzaldehyde

m/z Interpretation

[M]* Molecular ion peak (isotopic pattern for 2

278/280/282

Br atoms)
277/279/281 [M-H]*
249/251/253 [M-CHO]*
170/172 [M-Br-CHOJ*
73 [CaH10]*

lonization Mode: Electron lonization (El). The isotopic pattern of bromine (7°Br and 8!Br) results
in characteristic peak clusters.

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2,4-Dibromo-5-hydroxybenzaldehyde was
dissolved in a mixture of deuterated chloroform (CDCIs) and deuterated dimethyl sulfoxide
(DMSO-de) to ensure complete solubility. The solution was transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a 300 MHz spectrometer.

H NMR Acquisition: The spectrum was acquired with a spectral width of 12 ppm, a relaxation
delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans were co-added and the
resulting Free Induction Decay (FID) was processed with a line broadening of 0.3 Hz.

13C NMR Acquisition: The spectrum was acquired with a spectral width of 220 ppm, a relaxation
delay of 2.0 s, and an acquisition time of 1.2 s. A total of 1024 scans were co-added. The FID
was processed with a line broadening of 1.0 Hz. Chemical shifts for both *H and 13C spectra are
reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
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Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum is typically recorded using the KBr pellet method. A small
amount of the solid sample (1-2 mg) is finely ground with spectroscopic grade potassium
bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the
spectrum.

Data Acquisition: The spectrum is collected in the range of 4000-400 cm~! with a resolution of 4
cm~1. A background spectrum of a pure KBr pellet is recorded and automatically subtracted
from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise
ratio.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion
probe or through a gas chromatograph (GC) for GC-MS analysis.

Instrumentation: An Electron lonization (EI) mass spectrometer is used, with a typical ionization
energy of 70 eV.

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500
amu. The ion source temperature is maintained at approximately 230 °C.

Visualized Workflow

The logical flow of spectral analysis for the structural elucidation of 2,4-Dibromo-5-
hydroxybenzaldehyde is depicted in the following diagram.
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Figure 1: Spectral Analysis Workflow for 2,4-Dibromo-5-hydroxybenzaldehyde

Click to download full resolution via product page

Figure 1: Workflow for spectral analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1308521?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

